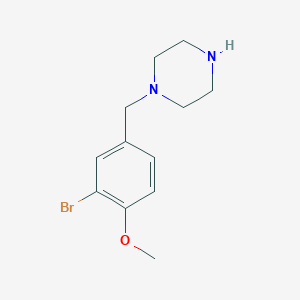

1-(3-Bromo-4-methoxybenzyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17BrN2O |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17BrN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

MBFPYGGRESPQCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)Br |

Origin of Product |

United States |

Strategic Chemical Synthesis and Methodological Advancements

1 Rational Design Principles for Analog Synthesis

The rational design of analogs based on the this compound scaffold involves a strategic approach to modify its structure to achieve desired properties. This process is often guided by mimicking the structures of known biologically active compounds or by introducing specific functional groups to interact with biological targets. mdpi.commdpi.com

One common strategy involves the modification of the phenylpiperazine portion of the molecule. For instance, the introduction of various substituents on the phenyl ring, such as chloro, fluoro, or trifluoromethyl groups, can significantly influence the compound's electronic and steric properties. mdpi.comunisi.it A study on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety demonstrated that compounds with a 3,4-dichlorophenylpiperazine substituent exhibited potent cytotoxic activity. mdpi.com This highlights a rational design principle where specific halogenation patterns on the phenyl ring are explored to enhance biological efficacy. mdpi.com

Another design approach focuses on replacing or modifying the benzyl (B1604629) group. The core idea is to maintain the essential piperazine (B1678402) pharmacophore while altering the group attached to one of the nitrogen atoms to modulate activity. For example, in the synthesis of related piperazine derivatives, the benzyl group is often a starting point for creating analogs by altering the substitution pattern on the aromatic ring or by replacing the entire benzyl moiety with other functionalities. unisi.itauburn.edu The synthesis of benzylpiperazine derivatives often begins with a commercially available substituted piperazine which is then alkylated with a suitable benzyl halide. auburn.edu

The design process can also involve bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties. This can be seen in the design of various kinase inhibitors where the piperazine ring acts as a central scaffold. The substituents on this scaffold are systematically varied to optimize interactions with the target protein. mdpi.com For example, a ring-opening strategy was employed to mimic a pyrido[2,3-d]pyrimidin-7-one structure, leading to the design of Infigratinib, where a urea (B33335) moiety replaced the pyridone ring. mdpi.com

Detailed research findings have shown that the synthesis of these rationally designed analogs often involves multi-step reaction sequences. A general synthetic route for a piperazine derivative, for example, might start with the protection of one of the piperazine nitrogens, followed by N-alkylation with a substituted benzyl bromide, and subsequent deprotection. unisi.it The synthesis of a specific analog, compound 29 (a piperazine derivative), involved an initial esterification, followed by reaction with a substituted piperazine, reduction of the ester, bromination, and finally coupling with tert-butyl piperazine-1-carboxylate followed by deprotection. unisi.it

Table 1: Key Intermediates and Reagents in Analog Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Starting material for benzyl moiety | unisi.it |

| tert-Butyl piperazine-1-carboxylate | Protected piperazine for controlled reaction | unisi.it |

| Phosphorus tribromide (PBr3) | Brominating agent for converting alcohol to bromide | unisi.it |

| Lithium aluminum hydride (LiAlH4) | Reducing agent for ester to alcohol conversion | unisi.it |

2 Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds based on the this compound scaffold. These approaches allow for the systematic exploration of chemical diversity around the core structure, which is crucial for identifying lead compounds in drug discovery.

A common combinatorial strategy involves utilizing a core piperazine scaffold and reacting it with a diverse set of building blocks. For example, a library of 1,4-disubstituted piperazines can be generated by reacting a monosubstituted piperazine, such as this compound, with a variety of alkyl halides, acyl chlorides, or sulfonyl chlorides. This approach allows for the introduction of a wide range of functional groups at the second nitrogen atom of the piperazine ring. The N-alkylation of piperazines with alkyl bromides or chlorides is a frequently used method in the synthesis of such libraries. mdpi.com

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another highly efficient method for combinatorial synthesis. In this approach, a piperazine core functionalized with either an alkyne or an azide (B81097) group is reacted with a library of corresponding azide or alkyne building blocks. This has been successfully applied to create libraries of 1,2,3-triazole-tethered piperazine-nitroimidazole conjugates. nih.gov For instance, a scaffold like 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine was reacted with various substituted azides to produce a diverse set of 1,4-disubstituted-1,2,3-triazoles. nih.gov

The synthesis of libraries can also be achieved through multi-component reactions or by building upon a central heterocyclic core. For example, a library of 1,3,4-oxadiazole (B1194373) derivatives bearing a piperazine moiety was synthesized. nih.gov The synthesis involved creating a key intermediate, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, which was then reacted with a variety of substituted piperazines to generate the final library of compounds. nih.gov

These combinatorial approaches often employ solid-phase or solution-phase parallel synthesis techniques to streamline the process of reaction setup, workup, and purification. The use of automated synthesizers can further enhance the throughput of library generation. The characterization of these large libraries is typically performed using high-throughput analytical techniques such as LC-MS and NMR.

Table 2: Building Blocks for Combinatorial Synthesis

| Building Block Class | Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Substituted Benzyl Halides | 2-, 3-, or 4-trifluoromethylbenzylaldehyde (for reductive amination) | N-substituted benzyl | auburn.edu |

| Alkyl Halides | 1-Bromo-4-chlorobutane | N-alkyl chain | mdpi.com |

| Substituted Azides | Substituted-(azidomethyl)benzene | 1,2,3-Triazole linked substituent | nih.gov |

| Aryl Halides | 3-Methoxybromobenzene | N-aryl substituent | chemicalbook.com |

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Bromo-4-methoxybenzyl)piperazine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of each hydrogen atom. The aromatic region typically displays characteristic signals for the trisubstituted benzene (B151609) ring. The proton ortho to the bromine and meta to the methoxy (B1213986) group would appear as a doublet, while the proton between the bromo and benzylpiperazine groups would be a singlet-like signal, and the proton ortho to the methoxy group and meta to the bromine would be another doublet. The benzylic protons (Ar-CH₂-N) usually appear as a singlet. The protons on the piperazine (B1678402) ring exhibit signals in the aliphatic region, often as complex multiplets due to their chemical and magnetic non-equivalence, which is further influenced by the ring's conformational dynamics (typically a chair-chair interconversion). The methoxy group protons appear as a distinct singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The aromatic carbons show distinct signals in the downfield region (typically 110-160 ppm). The carbon bearing the methoxy group is significantly shielded, while the carbon attached to the bromine atom is deshielded. The benzylic carbon (Ar-CH₂) gives a signal around 60-70 ppm. The carbons of the piperazine ring typically appear in the 45-55 ppm range. The methoxy carbon signal is found further upfield. While specific experimental data for this exact compound is not widely published, theoretical values and data from analogous structures provide a reliable prediction of the expected chemical shifts. For instance, data for related compounds like 1-(4-methoxyphenyl)piperazine (B173029) shows piperazine ring carbons around 45 and 50 ppm and aromatic carbons in the expected regions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H (C2-H) | ~7.4 | - | d | Ortho to Bromine |

| Aromatic-H (C5-H) | ~6.8 | - | d | Ortho to Methoxy |

| Aromatic-H (C6-H) | ~7.2 | - | dd | |

| Methoxy (OCH₃) | ~3.8 | ~56.0 | s | |

| Benzylic (Ar-CH₂) | ~3.4 | ~62.0 | s | |

| Piperazine (4x CH₂) | ~2.4-2.8 | ~46.0, ~54.0 | m | Complex multiplets |

| Piperazine (NH) | Variable | - | br s | Broad singlet |

| Aromatic C-Br | - | ~112.0 | - | |

| Aromatic C-OCH₃ | - | ~155.0 | - | |

| Other Aromatic C | - | ~112-132 | - | |

| Aromatic C-CH₂ | - | ~130.0 | - |

Note: These are predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with very high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₁₇BrN₂O. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 285.0600 Da.

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner. The fragmentation of this compound is expected to follow characteristic pathways for benzylpiperazines. A primary fragmentation pathway involves the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium-like ion from the 3-bromo-4-methoxybenzyl moiety (m/z 201/203, showing the characteristic isotopic pattern for bromine) and a piperazine-containing fragment. Another significant fragmentation is the loss of the piperazine ring, leading to a base peak corresponding to the benzyl (B1604629) cation. Studies on regioisomeric bromodimethoxy benzyl piperazines have shown that their mass spectra can be nearly identical, making differentiation by MS alone challenging. However, specific low-intensity ions related to the substitution pattern can sometimes provide clues for differentiation. The piperazine ring itself can undergo fragmentation, leading to characteristic ions at m/z 56 or 42.

Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 284/286 | [C₁₂H₁₇BrN₂O]⁺ | Molecular Ion (M⁺) |

| 201/203 | [C₈H₈BrO]⁺ | 3-Bromo-4-methoxybenzyl cation |

| 121 | [C₈H₉O]⁺ | 4-methoxybenzyl cation (loss of Br) |

| 85 | [C₄H₉N₂]⁺ | Piperazin-1-yl cation |

| 56 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment |

Note: The presence of bromine results in isotopic peaks (M and M+2) with approximately equal intensity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

N-H Stretch: A moderate band around 3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and piperazine methylenes appear just below 3000 cm⁻¹ (e.g., 2800-2950 cm⁻¹).

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-N Stretch: The C-N stretching of the aliphatic amine can be found in the 1250-1020 cm⁻¹ region.

C-O Stretch: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-Br Stretch: The vibration for the carbon-bromine bond appears in the far-infrared region, typically between 600 and 500 cm⁻¹.

Research has indicated that attenuated total reflection (ATR) FT-IR spectroscopy can be particularly useful for differentiating between regioisomeric aromatic ring-substituted benzyl piperazines, even when their mass spectra are very similar.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a clear fingerprint for the substitution pattern.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the 3-bromo-4-methoxybenzyl group.

The conformation of the piperazine ring, which is expected to adopt a stable chair conformation.

The orientation of the benzyl group relative to the piperazine ring.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group or weaker C-H···O and C-H···Br interactions.

Investigations into the Molecular Mechanisms of Action and Biological Target Engagement in Vitro and Non Human in Vivo

Ligand-Receptor Binding Affinities and Kinetics Studies (In Vitro)

Determining the binding characteristics of a compound to its molecular targets is a foundational aspect of mechanistic investigation. Techniques that measure binding affinity and kinetics provide quantitative insights into these interactions.

Radioligand binding assays are a widely used method to determine the affinity of a compound for a specific receptor. nih.govsygnaturediscovery.comumich.edu In these assays, a radioactively labeled ligand (radioligand) and an unlabeled test compound compete for binding to the target receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be calculated.

While specific data for 1-(3-bromo-4-methoxybenzyl)piperazine is not extensively available in the public domain, studies on similar benzylpiperazine derivatives have shown significant affinity for various receptors, particularly sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov For example, a related compound, 4-methoxybenzylpiperazinyl derivative 8, was identified as a potent and selective ligand for the σ1 receptor. nih.gov Such assays are critical for initial target identification and for understanding the structure-activity relationships within a class of compounds. nih.gov

Beyond equilibrium binding affinity, understanding the rates of association and dissociation (kinetics) of a compound with its target provides a more complete picture of the interaction. Fluorescence polarization (FP) and surface plasmon resonance (SPR) are two powerful, label-free techniques used for this purpose. nih.govnih.govspectroscopyonline.comphotonics.com

Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, which provides information on the binding affinity. nih.govyoutube.com

Surface Plasmon Resonance (SPR) detects changes in the refractive index on a sensor surface as a ligand binds to an immobilized target, allowing for real-time measurement of the on-rate (kon) and off-rate (koff) of the interaction. nih.govspectroscopyonline.comphotonics.com

Enzyme Modulation and Inhibition Studies (In Vitro)

Investigating the effects of a compound on enzyme activity is another key component of understanding its mechanism of action. These studies can identify the compound as an inhibitor or activator and determine its potency and mechanism of inhibition.

Enzyme activity assays measure the rate of a reaction catalyzed by a specific enzyme in the presence of a test compound. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of the compound required to reduce enzyme activity by 50%. youtube.com

Studies on piperazine-containing chalcones have demonstrated their potential to inhibit various enzymes, including monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov For instance, certain piperazine-substituted chalcones showed remarkable inhibition of MAO-B with IC50 values in the sub-micromolar range. nih.gov Similarly, other piperazine (B1678402) derivatives have been investigated as potent urease inhibitors. benthamdirect.com

Table 1: Enzyme Inhibitory Activities of Representative Piperazine Derivatives

| Compound Class | Enzyme Target | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Piperazine-substituted chalcones (PC10, PC11) | MAO-B | 0.65 and 0.71 | nih.gov |

| Piperazine-substituted chalcone (B49325) (PC4) | AChE | 8.77 | nih.gov |

| Piperazine-substituted chalcone (PC3) | BACE-1 | 6.72 | nih.gov |

| Piperazine-based semicarbazone (Derivative 5m) | Urease | 3.95 | benthamdirect.com |

This table presents data for structurally related piperazine compounds to illustrate potential areas of enzymatic activity for this compound.

To further elucidate the nature of enzyme inhibition, mechanism-based probes are utilized. acs.orgnih.govyoutube.com These tools help to distinguish between reversible and irreversible inhibition and can provide insights into the binding site and the chemical mechanism of inhibition. nih.govspringernature.com For example, dialysis studies can help determine if an inhibitor is reversible, as is the case with some piperazine-based MAO-B inhibitors which showed recovery of enzyme activity after dialysis. nih.gov

Cellular Assays for Functional Response and Pathway Perturbation (In Vitro, Non-Human Cell Lines)

Cellular assays are essential for understanding the functional consequences of a compound's interaction with its molecular targets within a biological context. nih.govresearchgate.netthermofisher.comdntb.gov.ua These assays can measure a wide range of cellular events, including changes in signaling pathways, gene expression, and cell viability. nih.govbiorxiv.org

Receptor Activation and Signal Transduction Profiling

Currently, public-domain research has not characterized the specific receptor activation profile or the subsequent signal transduction pathways modulated by this compound.

Investigations in this area would typically involve screening the compound against a broad panel of known receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Techniques like radioligand binding assays or competitive binding assays would determine the compound's affinity and selectivity for specific targets. Following the identification of a primary target, downstream signal transduction would be profiled. This involves measuring changes in the levels of second messengers (e.g., cAMP, Ca2+), activation of key signaling proteins through phosphorylation cascades (e.g., MAPK/ERK, PI3K/Akt pathways), and gene expression changes mediated by transcription factors. For instance, studies on structurally related piperazine derivatives have shown engagement with targets like dopamine (B1211576) and serotonin (B10506) receptors, modulating their associated signaling pathways. nih.gov Another related, more complex piperazine compound was found to induce inactivation of the eukaryotic translation initiation factor 2-alpha (eIF2-α) by phosphorylation, thereby regulating protein synthesis as part of the cellular stress response. nih.gov However, such specific pathways have not been confirmed for this compound.

Cellular Target Engagement Assays

No published studies have utilized cellular target engagement assays to confirm the interaction of this compound with its putative biological targets within an intact cell environment.

To validate that a compound binds its intended target in a physiological context, researchers employ methods like the Cellular Thermal Shift Assay (CETSA). nih.govbio-techne.com CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. nih.gov In a typical CETSA experiment, intact cells are treated with the compound and then subjected to a heat gradient. nih.gov The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, often by Western blotting or high-throughput methods like those using enzyme-complementation or real-time reporters. nih.govresearchgate.net A positive target engagement is indicated by a shift in the protein's melting curve to a higher temperature in the presence of the stabilizing compound. frontiersin.org This technique is critical for distinguishing direct target interaction from indirect or off-target effects observed in phenotypic assays. bio-techne.com

Note on Data Tables: No data tables can be generated for this section as no specific experimental results for this compound have been published.

Phenotypic Screening in Model Systems (e.g., yeast, bacteria, specific non-human primary cell cultures)

There is no available literature detailing the results of phenotypic screens of this compound in model systems such as yeast, bacteria, or primary cell cultures.

Phenotypic screening is a powerful discovery approach where compounds are tested for their ability to induce a desired change in the phenotype (a set of observable characteristics) of a cell or simple organism, without a preconceived target. nih.gov For example, a compound library could be screened for its ability to inhibit the growth of a pathogenic bacterial strain, prevent biofilm formation, or modulate the polarization of immune cells like macrophages in culture. nih.gov While piperazine-containing compounds are known to exhibit a wide range of biological activities, including antibacterial and antitumour effects, specific phenotypic effects of this compound have not been documented. nih.govmdpi.com

Note on Data Tables: No data tables can be generated for this section as no specific experimental results for this compound have been published.

Mechanistic Studies in Non-Human Organismal Models (e.g., Zebrafish, C. elegans, Drosophila)

A search of scientific databases reveals no mechanistic studies of this compound conducted in non-human organismal models such as the zebrafish (Danio rerio), nematode worm (Caenorhabditis elegans), or fruit fly (Drosophila melanogaster).

Assessment of Compound Interactions with Model System Biological Pathways

No studies have been published assessing the interaction of this compound with biological pathways in whole-organism models.

Such studies are crucial for understanding a compound's effect in the context of a complex living system. These models are often used because their biological pathways involved in development, neurobiology, and metabolism are highly conserved with humans. Researchers would expose the model organism to the compound and use techniques like transcriptomics (RNA-seq), proteomics, or metabolomics to obtain a global view of the pathways being perturbed. For example, a study might investigate if the compound affects conserved signaling pathways like Wnt, Notch, or Hedgehog in developing zebrafish embryos or if it modulates stress-response pathways in C. elegans.

Note on Data Tables: No data tables can be generated for this section as no specific experimental results for this compound have been published.

In Vivo Target Engagement and Pathway Modulation in Non-Human Organisms

There is no published evidence demonstrating in vivo target engagement or specific pathway modulation by this compound in non-human organisms.

Confirming that a compound reaches and binds its intended target within a whole, living organism is a critical step in preclinical development. Techniques like in vivo CETSA can be adapted for model organisms to confirm target engagement directly in tissue samples. nih.gov Furthermore, researchers can use transgenic reporter lines—for instance, zebrafish or C. elegans engineered to express a fluorescent protein under the control of a specific pathway-responsive promoter—to visually track the modulation of a biological pathway in real-time upon compound administration. The absence of such studies means the in vivo mechanism of action for this compound remains unknown.

Note on Data Tables: No data tables can be generated for this section as no specific experimental results for this compound have been published.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of a compound's activity. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex and observe its dynamic behavior over time.

For 1-(3-Bromo-4-methoxybenzyl)piperazine, a docking study would involve preparing the 3D structure of the compound and placing it into the binding site of a selected protein target. The scoring function of the docking algorithm then evaluates thousands of possible binding poses, ranking them based on the predicted binding affinity. Studies on similar arylpiperazine derivatives have successfully used docking to probe interactions with various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The results of such a simulation for this compound would predict key interactions, such as hydrogen bonds involving the piperazine (B1678402) nitrogens or hydrophobic interactions from the substituted benzyl (B1604629) ring, which are crucial for molecular recognition.

Following a docking or molecular dynamics simulation, a Protein-Ligand Interaction Fingerprint (IFP) can be generated to summarize the complex 3D interaction data into a simple, one-dimensional format. nih.gov An IFP is a bitstring where each bit represents the presence or absence of a specific interaction between the ligand and the amino acid residues of the protein's binding site. nih.govnih.gov

Several types of IFPs have been developed, each capturing different aspects of the interaction. nih.gov For example, a fingerprint for this compound docked into a hypothetical kinase target might include bits representing:

Hydrogen bonds (donor or acceptor) with backbone or side-chain atoms of specific residues.

Hydrophobic contacts with nonpolar residues.

π-π stacking interactions between the compound's aromatic ring and residues like Phenylalanine, Tyrosine, or Tryptophan.

Ionic interactions involving the protonated piperazine nitrogen.

These fingerprints are valuable for post-processing large-scale virtual screening results, allowing for rapid comparison of binding modes across different compounds or for identifying ligands that interact with key residues known to be critical for a protein's function. nih.gov Advanced fingerprints like the Protein-Ligand Extended Connectivity Fingerprint (PLECFP) capture the atomic environments of both the ligand and the protein, providing a more detailed interaction profile. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would explore the range of possible shapes the molecule can adopt by rotating its single bonds. The piperazine ring typically exists in a stable chair conformation. nih.gov However, significant conformational flexibility exists around the bond connecting the benzyl group to the piperazine nitrogen.

Computational methods can calculate the energetic landscape of these conformations, identifying low-energy, stable structures that are more likely to be biologically relevant. This analysis is a prerequisite for accurate molecular docking, as the conformation of the ligand must be correctly predicted to achieve a realistic binding pose. The predicted binding pose illustrates the specific orientation of the ligand within the protein's active site that results in the most favorable interactions and, consequently, the highest binding affinity. For similar piperazine structures, docking studies have proposed specific binding orientations that form key salt bridges or hydrogen bonds with target residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com If a set of piperazine analogues with known activities against a specific target were available, a QSAR model could be developed to predict the activity of new, untested compounds like this compound.

QSAR studies on piperazine derivatives have successfully created models to predict activities for various targets, including mTORC1 inhibition. mdpi.com These models help prioritize which novel structures should be synthesized and tested, saving significant resources.

The first step in QSAR modeling is to calculate molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. For this compound, hundreds of descriptors could be calculated, falling into several categories:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (TPSA), and van der Waals surface area of hydrophobic atoms (VSA_hyd). nih.gov

3D Descriptors: Parameters related to the molecule's 3D conformation, such as solvent-accessible surface area and molecular volume.

Electronic Descriptors: Dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Once generated, feature selection techniques are applied to identify the most relevant descriptors that correlate with biological activity, reducing model complexity and preventing overfitting.

With the key descriptors selected, a statistical method is used to build the QSAR model. Common methods include Multiple Linear Regression (MLR) and various machine learning algorithms like Support Vector Machines (SVM) or Random Forest. mdpi.com The resulting equation provides a way to predict the activity (e.g., IC₅₀) of a compound based on its descriptor values.

The reliability of a QSAR model is assessed through rigorous validation. mdpi.com Internal validation (e.g., leave-one-out cross-validation, q²) ensures the model's robustness, while external validation, using a set of compounds not included in the model's training, confirms its predictive power for new molecules. nih.gov A successfully validated model could then be used to estimate the biological activity of this compound.

In Silico ADME/Tox Prediction and Assessment (Excluding Human-Specific Interpretations)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico tools can predict these properties based on the molecular structure, providing an early warning for potential liabilities. nih.govjaptronline.com Numerous studies on related heterocyclic compounds have used these methods to filter out molecules with poor predicted pharmacokinetic profiles. mdpi.comrsc.org

For this compound, various ADME parameters can be predicted using online platforms and specialized software. These predictions are based on established rules and models derived from large datasets of experimental results.

Below is an interactive table of predicted physicochemical and ADME-related properties for this compound.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters for this compound Note: These values are computationally predicted and not experimentally determined.

| Property / Rule | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight (g/mol) | 285.18 | < 500 |

| LogP (Octanol/Water Partition Coeff.) | 2.85 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 25.13 | < 140 |

| Lipinski's Rule of Five | No Violations | 0 violations |

| Molar Refractivity | 69.85 | 40 - 130 |

Similarly, potential toxicity can be assessed using QSAR-based models that predict outcomes for various toxicity endpoints.

Table 2: Predicted Toxicity Endpoints for this compound Note: These predictions are for research assessment only and are not a substitute for experimental testing.

| Toxicity Endpoint | Predicted Risk |

|---|---|

| Mutagenicity (AMES test) | Low Probability |

| Carcinogenicity | Low Probability |

| Hepatotoxicity | Moderate Probability |

| Skin Sensitization | Low Probability |

These in silico assessments are crucial for guiding the early-stage evaluation of this compound, helping to identify potential strengths and weaknesses in its profile long before it is synthesized.

Absorption and Distribution Prediction (Computational models)

Computational models are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, providing crucial insights long before resource-intensive in vitro and in vivo studies are conducted. For this compound, several key physicochemical and pharmacokinetic parameters can be estimated using a variety of software platforms (e.g., ADMET Predictor, SwissADME, QikProp). These models use algorithms based on the compound's structure to calculate properties that govern its absorption and distribution.

Key predicted properties for absorption include aqueous solubility, permeability across biological membranes (such as the intestinal wall and the blood-brain barrier), and its classification according to the Biopharmaceutics Classification System (BCS). Distribution predictions often involve calculating the extent of plasma protein binding (PPB), the volume of distribution (Vd), and the ability to penetrate the central nervous system (CNS). Arylpiperazine derivatives are frequently designed as CNS-active agents, making the prediction of blood-brain barrier penetration particularly relevant. researchgate.net

Computational tools typically generate these predictions based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined values.

Note: The values in this table are illustrative of typical predictions from computational models and are not experimental data.

Metabolism Site Prediction (Computational models)

Predicting the metabolic fate of a compound is critical for identifying potentially active or toxic metabolites and for designing more metabolically stable analogues. nih.gov Computational models for metabolism site prediction analyze a molecule's structure to identify atoms most susceptible to enzymatic transformation, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.gov

For this compound, these models would likely highlight several potential sites of metabolism (SOMs). Based on studies of structurally similar compounds like 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the most probable metabolic pathway is O-demethylation of the methoxy (B1213986) group, a reaction often catalyzed by the CYP2D6 enzyme. nih.gov Other potential transformations include hydroxylation of the aromatic ring and oxidation or degradation of the piperazine ring.

Software tools use various approaches, from rule-based expert systems to quantum mechanics and machine learning models, to rank the likelihood of metabolism at each atom. nih.gov

Table 2: Predicted Sites of Metabolism (SOMs) for this compound

| Rank | Site of Metabolism | Predicted Metabolic Reaction | Common Enzymes Involved |

|---|---|---|---|

| 1 | Methoxy group (-OCH₃) | O-demethylation | CYP2D6, CYP3A4 |

| 2 | Piperazine ring (alpha-carbon to N) | N-dealkylation, Ring oxidation | CYP3A4, MAO |

| 3 | Aromatic ring (position 5 or 6) | Aromatic hydroxylation | CYP1A2, CYP2C9 |

| 4 | Benzylic carbon (-CH₂-) | Benzylic hydroxylation | CYP3A4 |

Note: This table represents a prioritized list of potential metabolic sites as would be predicted by common SOM prediction software, informed by known metabolic pathways of similar molecules. nih.gov

Excretion Pathway Prediction (Computational models)

Computational models can also provide an indication of the likely route of excretion for a compound and its metabolites. This prediction is largely based on the physicochemical properties of the parent drug and its biotransformation products. The primary routes of excretion are renal (via urine) and biliary (via feces).

For this compound, the initial predicted metabolites, such as the O-demethylated product 1-(3-Bromo-4-hydroxybenzyl)piperazine, are more polar than the parent compound. These Phase I metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) at the newly formed hydroxyl group. This process significantly increases water solubility, which strongly favors renal clearance.

Computational models predict excretion pathways by assessing parameters like molecular weight, polarity (LogD at physiological pH), and charge. Highly polar, water-soluble metabolites are generally predicted to be eliminated by the kidneys. Therefore, the computational prediction for this compound would suggest that after metabolic conversion to more polar derivatives, the primary route of excretion would be renal.

Computational Toxicity Prediction

In silico toxicology models are used for the early identification of potential structural liabilities that might lead to toxicity. imrpress.com These models screen for toxicophores—specific chemical substructures known to be associated with adverse effects like mutagenicity, carcinogenicity, or organ toxicity. This screening is performed without relating findings to human safety profiles but rather as a hazard identification step.

Table 3: Illustrative Computational Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction Method | Potential Structural Alert/Basis for Prediction | Predicted Outcome |

|---|---|---|---|

| Bacterial Mutagenicity (Ames Test) | QSAR-based structural alert analysis (e.g., Toxtree, DEREK) | The arylpiperazine substructure may be flagged by some models. nih.gov | Equivocal or potential alert, requiring experimental confirmation. |

| Carcinogenicity | Statistical-based QSAR models | Based on structural similarity to compounds with known data. The presence of a halogenated aromatic system. | Prediction dependent on the specific model and its training set. |

| hERG Inhibition | 3D Pharmacophore models | Many piperazine-containing compounds, particularly those with a basic nitrogen and lipophilic aromatic group, are known hERG inhibitors. | High potential for hERG channel affinity. |

| Hepatotoxicity | Rule-based and statistical models | Potential for formation of reactive metabolites from the substituted benzene (B151609) ring. | Potential alert based on metabolic pathways. |

Note: These predictions are for hazard identification purposes only and are not an assessment of risk in humans. The outcomes are probabilistic and serve to prioritize compounds for experimental testing.

De Novo Drug Design and Scaffold Hopping Approaches

The this compound structure serves as a valuable starting point for both de novo design and scaffold hopping strategies, which are employed to discover novel compounds with improved properties. researchgate.net The arylpiperazine motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets, particularly in the CNS. researchgate.netnih.govresearchgate.net

In de novo drug design , the compound can be used as a core fragment to be elaborated upon. The bromine atom and the secondary amine of the piperazine ring provide clear vectors for chemical modification. For instance, the bromine can be replaced with a variety of other functional groups through cross-coupling reactions to explore the structure-activity relationship (SAR) at that position. The piperazine nitrogen can be functionalized with different substituents to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for a core molecular scaffold while retaining the original biological activity. niper.gov.in Starting with this compound, a scaffold hopping approach could involve:

Ring Variation: Replacing the piperazine ring with other heterocyclic systems, such as homopiperazine (B121016) or diazepane, to alter conformational flexibility and physicochemical properties.

Aromatic System Replacement: Substituting the 3-bromo-4-methoxybenzyl group with other aromatic or heteroaromatic systems that maintain the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions). nih.govnih.gov

Pseudo-ring Formation: Designing analogues where an intramolecular hydrogen bond creates a rigid, pseudo-ring structure, which can enhance binding affinity and selectivity. nih.gov

These strategies are often guided by computational modeling to predict the binding of new designs to a target protein, aiming to discover novel intellectual property with potentially superior drug-like qualities. dundee.ac.uknih.gov

Structure Activity Relationship Sar Elucidation and Optimization Strategies

Systematic Structural Modifications and Their Impact on Molecular Interactions (In Vitro)

Systematic modifications of the benzylpiperazine core have been instrumental in delineating the structural requirements for target binding. Studies on analogous series, such as 1-(4-methoxybenzyl)piperazine (B1330243) derivatives developed as sigma-1 (σ₁) receptor ligands, offer significant insights. nih.govacs.org

The core structure can be divided into three main regions for modification:

The Substituted Benzyl (B1604629) Group: The 3-bromo-4-methoxy substitution pattern on the phenyl ring is critical. The methoxy (B1213986) group at the 4-position is often maintained as it can act as a key hydrogen bond acceptor or contribute to favorable hydrophobic interactions. nih.govacs.org The bromine atom at the 3-position, being an electron-withdrawing group, influences the electronic properties of the aromatic ring and can participate in halogen bonding, potentially enhancing binding affinity.

The Piperazine (B1678402) Ring: This central, basic nitrogen-containing heterocycle is a common motif in many biologically active compounds, often serving as a scaffold and influencing physicochemical properties like solubility and pKa. nih.govmdpi.com Modifications to the piperazine ring itself, such as substitution on the carbon atoms, can introduce chirality and affect the conformational flexibility of the molecule.

The N4-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring is a major determinant of activity. In many series, this position is explored with various alkyl, aryl, and acyl groups to probe a secondary hydrophobic or polar pocket in the target's binding site. nih.govacs.org

Research on 1-(4-methoxybenzyl)piperazine analogs as σ₁ receptor ligands demonstrated that modifying the linker and the distal hydrophobic region significantly impacts affinity. For instance, varying the length of an acyl chain attached to the N4-piperazine nitrogen revealed a clear trend in σ₁ receptor affinity, with an ethylene (B1197577) linker being optimal compared to longer or shorter chains. nih.gov

Table 1: Impact of Linker Length on σ₁ Receptor Affinity for 1-(4-methoxybenzyl)piperazine Analogs

| Compound Analogue Structure | Linker (n) | σ₁ Receptor Affinity (Ki, nM) |

|---|---|---|

| N4-Benzoyl | n=1 (methylene) | >1000 |

| N4-Phenylacetyl | n=2 (ethylene) | 16.7 |

| N4-Phenylpropionyl | n=3 (propylene) | 36.4 |

| N4-Phenylbutyryl | n=4 (butylene) | 50.8 |

Data extrapolated from studies on 1-(4-methoxybenzyl)piperazine derivatives. nih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For many benzylpiperazine derivatives, a common pharmacophore model, such as the one proposed by Glennon for σ₁ receptor ligands, includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom provided by the piperazine ring. nih.govacs.org

The key pharmacophoric features for the 1-(3-bromo-4-methoxybenzyl)piperazine scaffold can be defined as:

Hydrophobic Region 1 (HYD1): The 3-bromo-4-methoxyphenyl group. The methoxy group can be a key interaction point, while the bromine adds steric bulk and specific electronic character.

Basic Nitrogen Center: The protonatable nitrogen of the piperazine ring, which is crucial for forming ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in a receptor binding pocket.

Hydrophobic Region 2 (HYD2): This is determined by the substituent at the N4 position of the piperazine. The nature and size of this group are critical for optimizing interactions with a secondary hydrophobic pocket of the target protein.

The distance and relative orientation between these features are paramount for high-affinity binding.

Application of Isosteric and Bioisosteric Replacements in Analog Design

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of an atom or group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. nih.gov

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Bromo Group Replacement: The bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl (CF₃) group to modulate electronics and lipophilicity. Replacing it with a methyl group would probe the effect of steric bulk versus electronic effects.

Methoxy Group Replacement: The methoxy group could be replaced by other small, hydrogen-bond accepting groups like a hydroxyl (-OH) or an amino (-NH₂) group, or by a fluorine atom to alter electronic properties. nih.gov

Benzene (B151609) Ring Replacement: The entire substituted benzene ring could be replaced by various heteroaromatic rings (e.g., pyridine, thiophene) or saturated, C(sp³)-rich scaffolds like bicyclo[1.1.1]pentane (BCP) to improve properties such as solubility and metabolic stability while maintaining the correct vector for substituents. beilstein-journals.orgnih.gov

Piperazine Ring Replacement: While the piperazine ring is often a key pharmacophoric element, it can sometimes be replaced by other diamine-containing structures or rigid spiro-analogues to alter basicity and conformational rigidity. blumberginstitute.orgenamine.net

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Bromine (Br) | Chlorine (Cl), Trifluoromethyl (CF₃) | Modulate steric and electronic properties. |

| Methoxy (-OCH₃) | Hydroxyl (-OH), Amino (-NH₂), Fluorine (F) | Alter hydrogen bonding capacity and electronics. |

| Benzene Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Improve physicochemical properties (e.g., solubility) and explore novel intellectual property space. nih.gov |

Optimization of Molecular Properties for Enhanced Target Engagement (In Vitro)

Fine-tuning the physicochemical properties of a lead compound is essential for maximizing its interaction with the biological target.

Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a compound's ability to cross cell membranes and bind to its target. There is often a complex, sometimes parabolic, relationship between lipophilicity and binding affinity. nih.govmdpi.com For agonists at certain receptors, a linear correlation between lipophilicity and binding affinity has been observed, where increased lipophilicity leads to stronger binding, up to a certain point. nih.gov

For this compound analogs, modulating lipophilicity can be achieved by:

Altering the N4-substituent: Introducing polar groups (e.g., hydroxyls, amides) would decrease lipophilicity, while adding larger alkyl or aryl groups would increase it.

Modifying the Benzyl Ring: The bromine atom significantly increases lipophilicity compared to a hydrogen atom. Replacing it with a smaller, less lipophilic halogen like fluorine could be a strategy to fine-tune this property.

Careful balancing of lipophilicity is required, as excessively high values can lead to poor solubility, non-specific binding, and increased metabolic clearance.

The introduction of a chiral center into a molecule can have profound effects on its biological activity, as different stereoisomers can interact differently with a chiral biological target. For piperazine-based compounds, chirality can be introduced by substituting one of the carbon atoms of the piperazine ring.

For example, studies on other chiral piperazine derivatives have shown that stereoisomers can exhibit distinct selectivity and potency for different receptor subtypes. nih.gov Adding a methyl group to the C2 position of the piperazine ring in one series of compounds led to enantiomers with selective effects on α7 or α9/α10 nicotinic acetylcholine (B1216132) receptors. nih.gov In contrast, substitution at the C3 position often greatly reduces activity. nih.gov This highlights that the precise 3D arrangement of the pharmacophoric elements is critical for optimal receptor engagement. If a chiral center were introduced into the this compound scaffold, it would be essential to separate and test the individual enantiomers, as one might be significantly more active or have a better safety profile than the other or the racemic mixture.

Future Research Directions and Methodological Innovations

Exploration of Novel Biological Targets for Piperazine (B1678402) Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile physicochemical and pharmacological properties, which allow for the modulation of pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov Its presence in numerous approved drugs highlights its utility as a basic, hydrophilic group to enhance drug-like properties or as a structural framework to correctly orient pharmacophoric elements for target interaction. nih.gov Historically, piperazine derivatives have been investigated for a wide range of therapeutic applications, targeting various biological systems. researchgate.net

Future research is expanding beyond traditional targets to explore novel and complex biological interactions. Key areas of emerging interest for piperazine scaffolds, which could guide future studies on "1-(3-Bromo-4-methoxybenzyl)piperazine," include:

Multidrug Resistance (MDR) Modulation : A significant challenge in cancer chemotherapy is multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). acs.org Recent studies have identified certain piperazine derivatives, isolated from fungal sources, as potent P-gp inhibitors. acs.org These compounds have been shown to reverse paclitaxel (B517696) resistance in MDR cancer cells both in vitro and in in vivo xenograft models, suggesting a promising therapeutic avenue. acs.org

Dual-Target Ligands : A modern drug design strategy involves creating single molecules that can modulate multiple targets. This approach is being applied to piperazine derivatives. For instance, researchers have developed compounds that act as dual antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R), showing potential in novel pain therapies. nih.gov The piperazine core is a crucial structural element in achieving this dual activity. nih.gov

Enzyme Inhibition : Piperazine-based structures are being explored as inhibitors for various enzymes. One example is the development of tyrosinase inhibitors to manage skin pathologies related to melanin (B1238610) overproduction. nih.gov A library of compounds featuring a 1-(4-fluorobenzyl)piperazine (B185958) fragment yielded inhibitors significantly more potent than the standard compound, kojic acid. nih.gov

Expanded CNS Receptor Modulation : While piperazines are known for their effects on central nervous system (CNS) targets like dopamine (B1211576) and serotonin (B10506) transporters, newer research is probing more nuanced interactions. nih.goveuropa.eu Animal studies show that different derivatives can selectively stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline, suggesting that specific substitution patterns on the piperazine scaffold can fine-tune neurological activity. europa.eu

The versatility of the piperazine scaffold suggests that derivatives like "this compound" could be screened against these and other emerging biological targets to uncover novel therapeutic applications. tandfonline.comnih.gov

Development of Advanced Analytical Techniques for Compound Profiling

The accurate identification and quantification of "this compound" and its metabolites are essential for research and development. Analytical methodologies for piperazine derivatives have evolved from standard techniques to highly sensitive, specialized systems capable of detecting trace amounts in complex matrices.

Standard methods for the analysis of piperazine derivatives include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). researchgate.net GC-MS provides characteristic mass spectra that allow for definitive identification, while HPLC-DAD is robust for quantitative analysis. researchgate.net For instance, GC-MS analysis of 1-(4-bromophenyl)piperazine (B1272185) reveals a molecular ion at m/z 240 and characteristic fragments at m/z 198 (loss of C2H4N) and m/z 56 (piperazine ring fragment), confirming the structure. nih.gov

However, advanced techniques are being developed to overcome limitations and improve sensitivity:

Derivatization for Enhanced Detection : Some piperazines lack a strong chromophore, making them difficult to detect at low concentrations using standard UV detectors. A developed method involves chemical derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active product. jocpr.com This allows for quantification at parts-per-million (ppm) levels using common HPLC-UV instrumentation. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This has become a cornerstone technique, offering high sensitivity and selectivity. A rapid LC-MS method was developed for detecting various piperazine derivatives in biological materials, with a total run time of 15 minutes. mdpi.com The method uses multiple reaction monitoring (MRM) for confident identification based on precursor ions and at least two product ions. mdpi.com

Novel Electrochemical Detection : An innovative HPLC method employs an electrochemical detector featuring a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode. acs.org This system showed a significant electrocatalytic effect toward the piperazine moiety, enhancing detection sensitivity for a range of piperazine-based drugs to nanomolar (nM) levels. acs.org

These advanced methods provide the robust analytical tools necessary for detailed pharmacokinetic studies, metabolite identification, and quality control during the synthesis and profiling of "this compound".

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govijettjournal.org These computational technologies analyze vast datasets to identify patterns and make predictions, significantly streamlining the preclinical pipeline. nih.gov For a compound like "this compound," AI/ML offers powerful tools for future development.

The applications of AI/ML in the discovery process for piperazine-like molecules span several key stages:

Target Identification and Virtual Screening : AI-based approaches can integrate multi-omics data to identify novel therapeutic targets. nih.gov Once a target is known, ML algorithms enhance virtual screening to search massive chemical libraries for compounds likely to bind to that target. nih.govnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, often built with ML, can predict the biological activity of a compound based on its chemical structure, helping to prioritize which derivatives to synthesize and test. mdpi.com

Lead Optimization and Property Prediction : ML models are adept at predicting physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov An AI/ML model was successfully developed to predict the risk of drug-induced kidney injury (DIKI) by integrating data on physicochemical properties and predicted off-target interactions. researchgate.net Such models can be used to screen out compounds with unfavorable profiles early in development, saving time and resources. researchgate.net

Understanding Binding Interactions : Computational methods like molecular docking and molecular dynamics (MD) simulations, which are often enhanced by machine learning, provide insights into how a ligand interacts with its target protein. nih.gov In a study on piperazine derivatives targeting the sigma-1 receptor, docking and MD simulations revealed the crucial amino acid residues involved in binding, guiding further structure-based optimization. nih.gov This approach can elucidate how the 3-bromo and 4-methoxy groups of "this compound" contribute to its binding affinity and selectivity.

By leveraging these computational tools, researchers can design more effective experiments, prioritize the synthesis of the most promising analogues, and accelerate the journey from initial hit to optimized lead compound.

Translational Research Methodologies (Pre-clinical, not clinical human trials)

Translational research aims to bridge the gap between basic scientific discoveries and their potential therapeutic applications. For a compound like "this compound," preclinical translational studies are essential to evaluate its efficacy and safety before any consideration for clinical development. These methodologies involve a combination of in vitro and in vivo models.

In Vitro Cellular Assays : The first step in preclinical evaluation often involves testing the compound on human cancer cell lines or other disease-relevant cells. For example, piperazine-based compounds have been evaluated for their ability to deliver siRNA into cancer cells like HeLa, HepG2, and MCF-7 to achieve gene knockdown, demonstrating a potential application in drug delivery. acs.org Other studies have used B16F10 melanoma cells to confirm the anti-melanogenic effects of piperazine-based tyrosinase inhibitors identified in initial screens. nih.gov

In Vivo Animal Models : If a compound shows promise in vitro, its effects are then studied in living organisms.

Efficacy Models : For cancer research, a common approach is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of a piperazine derivative in reversing multidrug resistance was demonstrated in a xenograft model, where its combination with paclitaxel led to significant tumor regression and apoptosis. acs.org

Pharmacology and Toxicology Models : Animal models are crucial for understanding a compound's pharmacological effects and potential toxicity. Behavioral studies in rats have been used to characterize the psychostimulant properties of piperazine derivatives by measuring changes in locomotor activity and performance in drug discrimination tasks. nih.gov Animal studies are also used to determine a compound's mechanism of action, such as its effect on neurotransmitter levels in the brain. europa.eu

Predictive Toxicology : Alongside direct animal testing, computational models are increasingly used as a preclinical translational tool. AI/ML models that can predict potential organ toxicity, such as Drug-Induced Kidney Injury (DIKI), based on a compound's structure and properties, represent a powerful method for early-stage risk assessment. researchgate.net

These preclinical methodologies provide critical data on a compound's biological activity, mechanism of action, and safety profile, forming the foundation for any potential therapeutic development.

Q & A

Q. What are the established synthetic protocols for preparing 1-(3-Bromo-4-methoxybenzyl)piperazine?

The synthesis typically involves alkylation of piperazine with 3-bromo-4-methoxybenzyl halides. A two-step protocol includes:

- Alkylation : Reacting 3-bromo-4-methoxybenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the mono-alkylated intermediate.

- Purification : Column chromatography (ethyl acetate/hexane gradient) isolates the pure product. Reaction time (6–8 hours) and temperature (room temperature) are optimized to minimize di-alkylation by-products .

Q. Which spectroscopic techniques are utilized to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methoxy signals (δ ~3.8 ppm) confirm substitution patterns.

- LCMS : Validates molecular weight (e.g., m/z 273.15 for [M+H]⁺).

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What biological activities are associated with bromo- and methoxy-substituted piperazine derivatives?

These derivatives exhibit:

- Anticancer activity : IC₅₀ values of 8–20 µM against breast (MCF-7) and liver (HepG2) cancer lines, linked to tubulin polymerization inhibition .

- Antimicrobial effects : MIC values of 4–16 µg/mL against S. aureus via membrane disruption .

Q. How is this compound purified post-synthesis?

- Extraction : Dichloromethane or ethyl acetate separates the product from aqueous layers.

- Drying : Anhydrous Na₂SO₄ removes residual water.

- Chromatography : Silica gel columns with ethyl acetate/hexane (1:8) gradients yield high-purity product .

Q. What are the key physicochemical properties of this compound?

- Molecular weight : 273.15 g/mol (C₁₁H₁₄BrFN₂).

- Solubility : High in DMSO and DMF; low in water.

- LogP : ~2.5, indicating moderate lipophilicity for blood-brain barrier penetration .

Advanced Research Questions

Q. How do structural variations (halogen position, methoxy group) influence pharmacological activity?

- Bromine at para position : Enhances anticancer activity (e.g., 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine, IC₅₀ = 8.2 µM vs. MCF-7) by increasing electrophilicity for target binding .

- Methoxy group : Improves solubility and CNS penetration but may reduce metabolic stability .

Q. What molecular docking strategies predict target binding modes?

- Software : AutoDock Vina with Lamarckian genetic algorithm.

- Parameters : Grid size 60×60×60 Å, exhaustiveness=8.

- Key interactions : Hydrogen bonding with EGFR’s Met793 and hydrophobic contacts with Leu718, correlating with experimental IC₅₀ values .

Q. How are side reactions during nucleophilic substitution mitigated?

- Stoichiometry control : Benzyl halide:piperazine ratio (1:1.2) minimizes di-alkylation.

- Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency.

- Low temperatures (0–5°C) prevent hydrolysis of the benzyl halide .

Q. How to resolve discrepancies in biological assay data across studies?

- Orthogonal assays : Validate cytotoxicity via MTT, apoptosis markers (e.g., caspase-3), and colony formation assays.

- Standardization : Use ATCC-authenticated cell lines, fixed incubation times (48–72 h), and DMSO controls (<0.1%) .

Q. What role does the bromo substituent play in further chemical modifications?

- Suzuki coupling : Bromine enables Pd-catalyzed cross-coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, THF/H₂O, 80°C, 12 h, >70% yield).

- Selective functionalization : Methoxy groups remain inert under these conditions, allowing targeted derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.